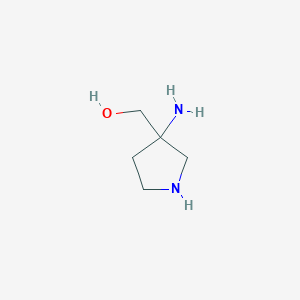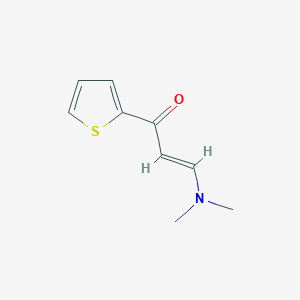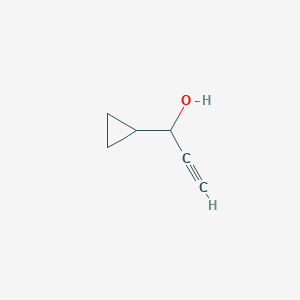
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine, commonly known as DCNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
DCNP inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. By inhibiting CK2, DCNP can affect cell proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
DCNP has been shown to have various biochemical and physiological effects, depending on the cell type and the concentration used. It can induce cell cycle arrest and apoptosis in cancer cells, and protect neurons from oxidative stress and apoptosis. DCNP has also been shown to inhibit bacterial virulence by reducing biofilm formation and bacterial motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCNP is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, DCNP has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage. Additionally, DCNP may have off-target effects on other kinases, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on DCNP. First, the development of more specific and less toxic inhibitors of CK2 is needed to overcome the limitations of DCNP. Second, the role of CK2 in various diseases, including cancer and neurodegenerative diseases, needs to be further investigated using DCNP and other CK2 inhibitors. Third, the potential use of DCNP as an inhibitor of bacterial virulence needs to be explored further, as it may provide a new approach for the treatment of bacterial infections. Finally, the development of new methods for the synthesis and purification of DCNP can improve its availability and reduce its cost.
Métodos De Síntesis
DCNP can be synthesized by reacting 4,5-dichloro-2-nitroaniline with 2-chloro-5-aminopyridine in the presence of a palladium catalyst. The reaction yields DCNP as a yellow crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DCNP has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. DCNP has also been shown to have neuroprotective effects by inhibiting the aggregation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. Additionally, DCNP has been used as an inhibitor of bacterial virulence, by targeting the bacterial protein kinase PknB.
Propiedades
Número CAS |
18018-23-0 |
|---|---|
Nombre del producto |
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine |
Fórmula molecular |
C11H7Cl2N3O2 |
Peso molecular |
284.09 g/mol |
Nombre IUPAC |
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-7-5-9(10(16(17)18)6-8(7)13)15-11-3-1-2-4-14-11/h1-6H,(H,14,15) |
Clave InChI |
NDSPRNPVEHCWBP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Sinónimos |
N2-(4,5-DICHLORO-2-NITROPHENYL)PYRIDIN-2-AMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)









